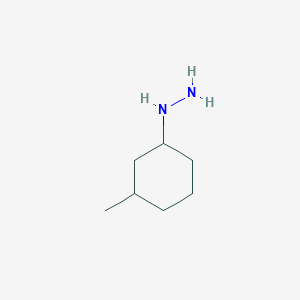

(3-Methylcyclohexyl)hydrazine

Description

Contextualizing Substituted Hydrazines in Modern Synthetic Chemistry

Substituted hydrazines represent a versatile and highly significant class of compounds in the field of modern synthetic chemistry. google.comchembuyersguide.com These organic derivatives of hydrazine (B178648) (H₂N-NH₂) are characterized by the replacement of one or more hydrogen atoms with alkyl or aryl groups, which imparts a wide range of chemical properties and reactivities. Current time information in Bangalore, IN. Their utility spans from being fundamental building blocks for complex molecular architectures to acting as crucial reagents in various chemical transformations.

In contemporary organic synthesis, substituted hydrazines are indispensable precursors for the construction of a multitude of nitrogen-containing heterocyclic compounds, such as pyrazoles, indazoles, and pyrimidines. Current time information in Bangalore, IN. These heterocyclic motifs are prevalent in the core structures of many pharmaceuticals, agrochemicals, and materials. The N-N bond within the hydrazine moiety is a key functional group that can be readily incorporated into cyclic systems or utilized in reactions like the Fischer indole (B1671886) synthesis.

Furthermore, the nucleophilic nature of the nitrogen atoms in substituted hydrazines allows them to participate in a wide array of reactions, including condensations with carbonyl compounds to form hydrazones, which are stable and often crystalline derivatives used for purification and characterization. The development of advanced synthetic methodologies, including catalytic cross-coupling reactions and multicomponent reactions, has further expanded the toolkit for creating diverse and complex substituted hydrazines, enabling the fine-tuning of molecular properties for specific applications in drug discovery and materials science. Current time information in Bangalore, IN.

Historical Perspectives on Aliphatic Hydrazine Derivatives in Organic Synthesis

The history of hydrazine derivatives in organic synthesis dates back to the 19th century, with the synthesis of phenylhydrazine (B124118) by Emil Fischer. google.com This aromatic hydrazine derivative played a pivotal role in the structural elucidation of carbohydrates through the formation of crystalline osazones, a landmark achievement in classical organic chemistry. Current time information in Bangalore, IN. While early work predominantly focused on aromatic hydrazines, the development of synthetic methods for aliphatic hydrazine derivatives soon followed, broadening the scope of their applications.

The preparation of aliphatic hydrazines has historically been achieved through several key methods. One common approach involves the alkylation of hydrazine with alkylating agents like alkyl halides. Current time information in Bangalore, IN. Another significant route is the reduction of N-nitrosoamines, which can be prepared from secondary amines. google.com These methods provided access to a variety of mono- and di-substituted aliphatic hydrazines.

The reactivity of aliphatic hydrazines as strong reducing agents and water-soluble bases made them useful in various chemical transformations. Current time information in Bangalore, IN. Their ability to react with aldehydes and ketones to form hydrazones has been a long-standing method for the identification and purification of carbonyl compounds. Over time, the synthetic utility of aliphatic hydrazines has evolved, and they are now recognized as important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and other specialty chemicals.

Scope and Significance of (3-Methylcyclohexyl)hydrazine as a Key Chemical Entity

(3-Methylcyclohexyl)hydrazine is an aliphatic hydrazine derivative that serves as a valuable building block in chemical research and synthesis. It is commercially available, typically as its hydrochloride or dihydrochloride (B599025) salt, and is utilized in research and development, particularly in the field of medicinal chemistry. chembuyersguide.com

Below is a table summarizing some of the key properties of (3-Methylcyclohexyl)hydrazine hydrochloride:

| Property | Value |

| CAS Number | 680186-97-4 |

| Molecular Formula | C₇H₁₇ClN₂ |

| Molecular Weight | 164.68 g/mol |

| Purity | ≥98% |

| SMILES | CC1CCCC(NN)C1.Cl |

Data sourced from ChemScene.

The significance of (3-Methylcyclohexyl)hydrazine as a chemical entity is underscored by the exploration of structurally similar compounds in drug discovery programs. For instance, the closely related isomer, (4-methylcyclohexyl)hydrazine (B140313), has been used in the synthesis of novel dipeptidyl-peptidase IV (DPP-IV) inhibitors. google.com DPP-IV is a key enzyme involved in glucose metabolism, and its inhibitors are a class of drugs used to treat type 2 diabetes. google.com In a patent describing these inhibitors, a (4-methylcyclohexyl)hydrazine moiety was incorporated into a thiazolidine (B150603) structure, highlighting the utility of such aliphatic hydrazines in creating molecules with therapeutic potential. google.com

The exploration of the 4-methylcyclohexyl analog suggests that (3-Methylcyclohexyl)hydrazine could be a significant tool for chemists developing new therapeutic agents. By using different isomers like the 3-methylcyclohexyl derivative, researchers can investigate the structure-activity relationship (SAR) of a drug candidate, which is a critical process in optimizing the efficacy and safety of new medicines. The specific placement of the methyl group on the cyclohexane (B81311) ring can influence the compound's binding affinity to its biological target, as well as its metabolic stability and other pharmacokinetic properties. Therefore, (3-Methylcyclohexyl)hydrazine represents a key chemical entity for generating molecular diversity in the pursuit of novel and improved pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

(3-methylcyclohexyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-3-2-4-7(5-6)9-8/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJOXLOHKQZNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602684 | |

| Record name | (3-Methylcyclohexyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741249-15-0 | |

| Record name | (3-Methylcyclohexyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylcyclohexyl Hydrazine and Its Derivatives

Direct Synthesis Approaches to (3-Methylcyclohexyl)hydrazine

The direct formation of the (3-Methylcyclohexyl)hydrazine scaffold relies on the effective construction of the carbon-nitrogen bond between the cyclohexane (B81311) ring and the hydrazine (B178648) moiety.

The formation of a C-N bond is a fundamental step in the synthesis of alkyl- and cycloalkyl-hydrazines. A primary and effective strategy involves the reduction of hydrazones. psu.edu This two-step process typically begins with the condensation of a ketone with hydrazine to form a hydrazone, which is then reduced to the corresponding hydrazine.

For the synthesis of (3-Methylcyclohexyl)hydrazine, this would involve:

Hydrazone Formation : The reaction of 3-methylcyclohexanone (B152366) with hydrazine hydrate (B1144303) yields 3-methylcyclohexanone hydrazone. This condensation is a well-established reaction in organic chemistry. wikipedia.orgsoeagra.com

Reduction of the Hydrazone : The C=N bond of the resulting hydrazone is then reduced to a C-N single bond. Various reducing agents can be employed for this transformation. While catalytic hydrogenation is a common method, reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) offer milder alternatives. psu.edu For more robust hydrazides, lithium aluminum hydride (LiAlH₄) can be used to directly reduce the amide linkage to the corresponding alkyl hydrazine. psu.edu

Alternative approaches for C-N bond formation include the oxidative cross-coupling of C-H and N-H bonds, which represents a modern and atom-economical strategy, often mediated by metal catalysts or hypervalent iodine reagents. uri.edu Another classical method is the reaction of nucleophilic nitrogen compounds, such as hydrazine, with electrophilic carbon atoms, like those in alkyl halides, although this can lead to over-alkylation. nptel.ac.in

Given that (3-Methylcyclohexyl)hydrazine possesses chiral centers, controlling the stereochemical outcome is a significant synthetic challenge. Enantioselective and diastereoselective methods are crucial for obtaining stereochemically pure isomers.

A highly effective strategy for synthesizing chiral hydrazines is the asymmetric hydrogenation of prochiral N-acyl hydrazones. acs.orgpurdue.edu This method has been successfully applied to cyclic N-acyl hydrazones using nickel-based catalysts, achieving excellent yields and high enantioselectivities. acs.org For a substrate analogous to the target, the hydrogenation of an N-acyl hydrazone derived from 3-methylcyclohexanone could provide a direct route to specific stereoisomers of (3-Methylcyclohexyl)hydrazine.

Table 1: Nickel-Catalyzed Asymmetric Hydrogenation of Cyclic N-Acyl Hydrazones This table presents representative data for the enantioselective synthesis of chiral cyclic hydrazines, demonstrating the high efficiency of the methodology.

| Entry | Substrate (N-Acyl Hydrazone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Phenyl-substituted | Ni(OAc)₂ / (S,S)-Ph-BPE | >99 | >99 |

| 2 | Naphthyl-substituted | Ni(OAc)₂ / (S,S)-Ph-BPE | 98 | >99 |

| 3 | Thienyl-substituted | Ni(OAc)₂ / (S,S)-Ph-BPE | >99 | >99 |

| 4 | Aliphatic (Cyclohexyl) | Ni(OAc)₂ / (S,S)-Ph-BPE | >99 | 97 |

Data adapted from a study on the enantioselective synthesis of chiral cyclic hydrazines. acs.org

Gold-catalyzed enantioselective hydroamination of allenes with protected hydrazines also serves as a powerful method to create chiral nitrogen-containing heterocycles like pyrazolidines. nih.govscispace.com Studies show that cyclohexyl-substituted allenes react with high enantioselectivity, suggesting that substrates relevant to the (3-methylcyclohexyl) system would be well-tolerated. nih.gov Furthermore, diastereoselective radical cyclization reactions starting from pyridazinones, which are derived from hydrazines, have been used to construct complex cyclic systems with high stereocontrol. nih.gov

Functionalization and Derivatization of (3-Methylcyclohexyl)hydrazine

Once synthesized, (3-Methylcyclohexyl)hydrazine serves as a versatile precursor for a variety of derivatives through reactions targeting the nucleophilic nitrogen atoms of the hydrazine moiety.

The selective alkylation of the Nα or Nβ atoms of a substituted hydrazine is a non-trivial task due to the similar nucleophilicity of the two nitrogens. A highly efficient methodology to achieve this selectivity involves the formation of a nitrogen dianion. organic-chemistry.orgd-nb.info

This process typically uses a protected hydrazine, for example, a Boc-protected (tert-butoxycarbonyl) derivative of (3-Methylcyclohexyl)hydrazine. Treatment with two equivalents of a strong base, such as n-butyllithium (n-BuLi), at low temperatures generates a stable dianion. d-nb.info This highly reactive intermediate can then be selectively alkylated. organic-chemistry.org

Monoalkylation : Adding one equivalent of an alkyl halide to the dianion results in selective alkylation, typically at the less sterically hindered or more electronically activated nitrogen atom. d-nb.info

Sequential Dialkylation : By performing the first alkylation and then adding a second, different alkylating agent, one can synthesize unsymmetrically dialkylated hydrazines in a one-pot fashion. organic-chemistry.org

The reaction rate is influenced by the nature of the alkyl halide, with reactivity increasing in the order of chloride < bromide < iodide, and by steric hindrance from the electrophile. d-nb.info

Table 2: Selective Alkylation of a Protected Hydrazine via Dianion Intermediate This table illustrates the versatility of the dianion method for producing mono- and dialkylated hydrazine derivatives.

| Entry | Alkylating Agent (RX) | Equivalents of RX | Product Type | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl Bromide | 2.2 | Symmetrical Dialkylation | 94 |

| 2 | Methyl Iodide | 1.0 | Monoalkylation (at Nα) | 88 |

| 3 | Allyl Bromide | 1.0 | Monoalkylation (at Nα) | 90 |

| 4 | Ethyl Iodide | 1.0 | Monoalkylation (at Nα) | 93 |

Data adapted from research by Bredihhin, Groth, and Mäeorg. d-nb.info

Acylation of (3-Methylcyclohexyl)hydrazine with acylating agents such as acyl chlorides or anhydrides leads to the formation of stable acylhydrazides. wikipedia.org This reaction is generally robust and proceeds under mild conditions. The resulting acylhydrazides are less basic than the parent hydrazine due to the electron-withdrawing effect of the acyl group. wikipedia.org

Chemoselective acylation can be achieved by carefully controlling the reaction pH. acs.orgnih.gov For instance, in the presence of other nucleophilic groups like amines, the hydrazine moiety can be selectively acylated at a pH around 5. This is because the pKa of a hydrazine group is typically lower than that of a primary amine, allowing for its selective protonation and deactivation at higher pH, while it remains sufficiently nucleophilic at lower pH where the amine is protonated. acs.orgnih.gov

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. wikipedia.org The reaction of (3-Methylcyclohexyl)hydrazine with a carbonyl compound would produce a (3-Methylcyclohexyl)hydrazone derivative.

The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. numberanalytics.com This is typically followed by an acid-catalyzed dehydration step to eliminate water and form the stable C=N double bond of the hydrazone. soeagra.comnumberanalytics.com

Hydrazones are valuable synthetic intermediates. wikipedia.org For example, they are key precursors in the Wolff-Kishner reduction, which converts the original carbonyl group into a methylene (B1212753) group. They also participate in reactions like the Shapiro reaction and can be oxidized to generate diazo compounds for cycloadditions. wikipedia.orgrsc.org

Table 3: Potential Hydrazone Derivatives from (3-Methylcyclohexyl)hydrazine This table shows examples of carbonyl compounds that would react with (3-Methylcyclohexyl)hydrazine to form the corresponding hydrazones.

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product |

|---|---|---|

| (3-Methylcyclohexyl)hydrazine | Acetone | Acetone N-(3-methylcyclohexyl)hydrazone |

| (3-Methylcyclohexyl)hydrazine | Benzaldehyde | Benzaldehyde N-(3-methylcyclohexyl)hydrazone |

| (3-Methylcyclohexyl)hydrazine | Cyclohexanone | Cyclohexanone N-(3-methylcyclohexyl)hydrazone |

| (3-Methylcyclohexyl)hydrazine | 2-Butanone | 2-Butanone N-(3-methylcyclohexyl)hydrazone |

Oxidative Transformations to Azo Compounds

The oxidation of hydrazine derivatives to their corresponding azo compounds is a fundamental transformation in organic synthesis. Azo compounds, characterized by the R-N=N-R' functional group, are valuable in various applications, including as dyes, pigments, and initiators for radical reactions. organic-chemistry.orgnih.gov The conversion of (3-Methylcyclohexyl)hydrazine to its symmetrical azo counterpart, 1,2-bis(3-methylcyclohexyl)diazene, involves the dehydrogenation of the N-N single bond. This can be accomplished using a variety of oxidizing agents under different reaction conditions.

Weak oxidizing agents are typically employed to prevent further oxidation to azoxy compounds. google.com Several modern, efficient, and environmentally conscious methods have been developed for this transformation, moving away from traditional, often toxic, heavy metal-based oxidants like mercuric oxide (HgO) or permanganate. nih.govgoogle.com

Modern Oxidative Methods

Recent research has focused on developing practical, metal-free oxidation protocols that offer mild conditions, high efficiency, and broad substrate scope.

One such method employs trichloroisocyanuric acid (TCCA) as an environmentally friendly and cost-effective oxidant. organic-chemistry.org This method is highly efficient, works at room temperature, and is scalable. organic-chemistry.org The reaction proceeds in a solvent like tetrahydrofuran (B95107) (THF) and provides excellent yields for a wide range of hydrazine derivatives. organic-chemistry.org Mechanistic studies suggest the reaction occurs through electrophilic addition and elimination steps. organic-chemistry.org

Another effective reagent is Selectfluor , which mediates the oxidative dehydrogenation of hydrazines through N-fluorination followed by elimination. organic-chemistry.org This process is noted for its simple operation, mild conditions, and good tolerance of various functional groups, achieving high yields in short reaction times. organic-chemistry.org

tert-Butyl nitrite (B80452) (TBN) has been used as a catalyst for the oxidative dehydrogenation of hydrazobenzenes to azobenzenes using air as the ultimate oxidant. nih.gov This method is performed in ethanol, a green solvent, at room temperature and represents a mild and general route to synthesizing azo compounds in excellent yields. nih.gov

The table below summarizes various modern reagents used for the oxidation of hydrazines to azo compounds, which are applicable to the synthesis of 1,2-bis(3-methylcyclohexyl)diazene.

| Oxidant/Catalyst | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Trichloroisocyanuric acid (TCCA) | Tetrahydrofuran (THF) | Room Temperature | Metal-free, high efficiency, scalable, environmentally friendly. | organic-chemistry.org |

| Selectfluor | Acetonitrile (MeCN) | Room Temperature | Simple operation, mild conditions, high efficiency, good functional group tolerance. | organic-chemistry.org |

| tert-Butyl nitrite (TBN) / Air | Ethanol (EtOH) | Room Temperature | Catalytic, uses air as oxidant, green solvent, mild conditions. | nih.gov |

| Bobbitt's Salt | Acetonitrile (MeCN) | Room Temperature | Metal-free, recyclable oxidant, operationally simple. | odu.edu |

Green Chemistry Principles in (3-Methylcyclohexyl)hydrazine Synthesis

The application of green chemistry principles to the synthesis of (3-Methylcyclohexyl)hydrazine aims to create processes that are more environmentally benign, safer, and more efficient. sigmaaldrich.comscispace.com These principles address the entire lifecycle of a chemical process, from the choice of starting materials to the generation of waste. acs.orgdynamicscience.com.au

Key green chemistry principles applicable to hydrazine synthesis include:

Prevention of Waste : It is better to prevent waste than to treat it after it has been created. sigmaaldrich.comscispace.com Synthetic routes should be designed to minimize byproducts.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy are inherently less wasteful.

Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives like water, glycerol, or ionic liquids. nih.govchemmethod.com

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible. sigmaaldrich.com Alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govchemmethod.comresearchgate.net

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. sigmaaldrich.comacs.org

Application in Hydrazine Synthesis

In the context of synthesizing hydrazine derivatives, green approaches often involve one-pot procedures, the use of alternative energy sources, and environmentally friendly solvents. For instance, the synthesis of hydrazides, precursors to many hydrazine derivatives, has been achieved using solvent-free microwave irradiation, which drastically reduces reaction times from hours to seconds and improves yields. researchgate.net

Ultrasound-promoted synthesis in water-glycerol solvent systems has also been reported as an efficient and environmentally friendly method for preparing hydrazine derivatives. nih.gov These reactions are often much faster and more productive than conventional methods. nih.gov

The table below compares a conventional synthesis approach with a potential green synthesis approach for a generic hydrazine derivative, illustrating the benefits of applying green chemistry principles.

| Parameter | Conventional Method | Green Method | Green Advantage |

|---|---|---|---|

| Solvent | Organic Solvents (e.g., Ethanol, Methanol) | Water, Glycerol, or Solvent-free | Reduced toxicity and environmental impact. nih.govchemmethod.com |

| Energy Source | Conventional Heating (Reflux) | Microwave or Ultrasound Irradiation | Reduced reaction time and energy consumption. chemmethod.comresearchgate.net |

| Reaction Time | Hours | Minutes or Seconds | Increased throughput, less energy used. nih.govresearchgate.net |

| Catalyst | Stoichiometric Reagents / Hazardous Catalysts | Recyclable, non-toxic catalysts | Reduced waste and improved safety. acs.orgdynamicscience.com.au |

| Atom Economy | Often lower due to byproducts and protecting groups | Higher due to one-pot synthesis and fewer steps | Less waste generated per unit of product. acs.org |

Chemical Reactivity and Mechanistic Investigations of 3 Methylcyclohexyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine functional group is characterized by the presence of two adjacent nitrogen atoms, each bearing a lone pair of electrons. This arrangement is central to its chemical properties, particularly its nucleophilicity.

Influence of Cyclohexyl and Methyl Substituents on Hydrazine Nucleophilicity

The nucleophilicity of the hydrazine moiety in (3-methylcyclohexyl)hydrazine is primarily influenced by the electronic effects of the attached 3-methylcyclohexyl group. Alkyl groups, such as cyclohexyl and methyl, are generally considered to be electron-donating through an inductive effect. This donation of electron density to the nitrogen atoms of the hydrazine group increases their electron richness, thereby enhancing their ability to act as nucleophiles.

The presence of the methyl group at the 3-position of the cyclohexyl ring has a secondary, albeit minor, electron-donating effect that further contributes to the increased nucleophilicity of the hydrazine. Consequently, (3-methylcyclohexyl)hydrazine is expected to be a more potent nucleophile than hydrazine itself. The steric bulk of the 3-methylcyclohexyl group can also play a role, potentially hindering the approach of the nucleophile to sterically congested electrophiles. However, for many reactions, the electronic enhancement of nucleophilicity is the dominant factor.

Table 1: General Trends in Nucleophilicity of Substituted Hydrazines

| Compound | Substituent Effect | Expected Nucleophilicity Trend |

| Hydrazine (H₂N-NH₂) | Reference | Baseline |

| Methylhydrazine (CH₃-NH-NH₂) | +I (electron-donating) | Higher than hydrazine |

| (3-Methylcyclohexyl)hydrazine | +I (electron-donating) | Higher than hydrazine, comparable to other alkylhydrazines |

Considerations of the α-Effect in (3-Methylcyclohexyl)hydrazine Reactivity

The α-effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom (in the α-position) possessing lone pair electrons. Hydrazine and its derivatives are classic examples of α-effect nucleophiles. This phenomenon results in hydrazines exhibiting greater reactivity towards electrophiles than would be predicted based on their basicity alone.

The underlying reasons for the α-effect are a subject of ongoing discussion, with several theories proposed, including:

Ground-state destabilization: Repulsion between the lone pairs on the adjacent nitrogen atoms raises the energy of the ground state of the hydrazine, making it more reactive.

Transition-state stabilization: The α-lone pair can stabilize the transition state of the nucleophilic attack.

Thermodynamic product stability: The formation of a new bond may lead to a particularly stable product.

Solvent effects: The solvation of the nucleophile can play a significant role, although the α-effect is observed in various solvents.

For (3-methylcyclohexyl)hydrazine, the α-effect is expected to be a significant contributor to its nucleophilic reactivity. While the alkyl substituent enhances nucleophilicity through inductive effects, the intrinsic α-effect of the hydrazine moiety provides an additional boost in reactivity that is not solely dependent on basicity.

Reaction Mechanisms Involving (3-Methylcyclohexyl)hydrazine

The enhanced nucleophilicity of (3-methylcyclohexyl)hydrazine allows it to participate in a variety of chemical transformations. The mechanisms of these reactions are of fundamental interest in organic chemistry.

Mechanistic Pathways of Hydrazone Formation

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is a type of nucleophilic addition to the carbonyl group, followed by a dehydration step.

The mechanism proceeds as follows:

Nucleophilic Attack: The terminal nitrogen atom of (3-methylcyclohexyl)hydrazine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate, a zwitterionic species.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral carbinolamine intermediate.

Dehydration: The carbinolamine is then protonated on the oxygen atom, typically by an acid catalyst, forming a good leaving group (water). The lone pair on the adjacent nitrogen atom then assists in the elimination of a water molecule, leading to the formation of a C=N double bond and yielding the final hydrazone product.

The rate-limiting step of this reaction can vary depending on the pH of the reaction medium. At neutral pH, the breakdown of the tetrahedral intermediate is often the slowest step.

Pathways for Oxidative Dehydrogenation Reactions

Common oxidizing agents used for this transformation include halogens, metal oxides, and high-valent metal catalysts. The reaction likely proceeds through one of the following general pathways:

Radical Mechanism: This pathway involves the initial abstraction of a hydrogen atom from one of the nitrogen atoms to form a hydrazyl radical. A second hydrogen abstraction then leads to the formation of the azo compound.

Ionic Mechanism: In this pathway, the reaction may be initiated by an electrophilic attack on one of the nitrogen atoms. Subsequent elimination steps would then lead to the formation of the N=N double bond. For instance, a proposed mechanism for the oxidation of hydrazines by Selectfluor involves N-fluorination followed by elimination.

The specific pathway will depend on the nature of the oxidizing agent and the reaction conditions. For (3-methylcyclohexyl)hydrazine, the expected product of oxidative dehydrogenation would be (3-methylcyclohexyl)diazene.

Stereochemical Outcomes in Reactions Involving the Cyclohexyl Ring

The presence of a chiral center at the 3-position and the stereogenic center at the 1-position of the cyclohexyl ring in (3-methylcyclohexyl)hydrazine introduces stereochemical considerations into its reactions. The cyclohexyl ring predominantly exists in a chair conformation to minimize steric strain.

For 3-methylcyclohexyl derivatives, there are two possible diastereomers: cis and trans. In the cis isomer, both the methyl group and the hydrazine substituent can be either equatorial or axial, but they are on the same face of the ring. In the trans isomer, they are on opposite faces. The thermodynamically more stable conformation will have the larger substituent (the hydrazine group) in the equatorial position to minimize 1,3-diaxial interactions. The methyl group's preference for the equatorial position is less pronounced.

When (3-methylcyclohexyl)hydrazine reacts with an electrophile, the stereochemical outcome will be influenced by the conformation of the cyclohexyl ring. The approach of the electrophile will generally be favored from the less sterically hindered face of the molecule.

Diastereoselectivity: If the starting (3-methylcyclohexyl)hydrazine is a single diastereomer (e.g., cis or trans), reactions at the hydrazine moiety that create a new stereocenter could proceed with diastereoselectivity. The existing stereocenters on the ring will direct the incoming reagent to one face of the molecule over the other.

Conformational Control: The accessibility of the nitrogen lone pairs for reaction will depend on whether the hydrazine group is in an axial or equatorial position. Reactions are generally favored when the reacting group is in the more sterically accessible equatorial position.

Without specific experimental data for (3-methylcyclohexyl)hydrazine, predictions of stereochemical outcomes must be based on these general principles of stereoselective reactions in substituted cyclohexyl systems.

Conformational Dynamics and Their Influence on Reactivity in the Cyclohexyl Ring

The reactivity of the (3-Methylcyclohexyl)hydrazine molecule is intrinsically linked to the conformational dynamics of its substituted cyclohexane (B81311) ring. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle strain and torsional strain. libretexts.org In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring). libretexts.org The interplay between these positions, driven by steric interactions, dictates the predominant conformation and, consequently, the chemical behavior of the molecule.

For a monosubstituted cyclohexane like methylcyclohexane, the two chair conformations, which interconvert via a process known as ring flipping, are not energetically equivalent. The conformation where the methyl group is in the equatorial position is more stable and therefore predominates at equilibrium. pressbooks.pubunacademy.comlibretexts.orgwikipedia.org This preference is primarily due to the avoidance of steric strain that arises from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgunacademy.comlibretexts.org

In the case of (3-Methylcyclohexyl)hydrazine, the cyclohexane ring is disubstituted, meaning the conformational analysis must consider both the methyl (-CH₃) and the hydrazine (-NHNH₂) groups. The relative positions of these two substituents give rise to cis and trans diastereomers.

For cis-(3-Methylcyclohexyl)hydrazine, one substituent must be in an axial position while the other is equatorial. Through ring flipping, their positions can be interchanged. The stability of these two conformers is determined by the relative steric bulk of the methyl and hydrazine groups. Generally, the conformer with the larger group in the equatorial position will be more stable. libretexts.orglibretexts.org

For trans-(3-Methylcyclohexyl)hydrazine, both substituents can be either axial (diaxial) or equatorial (diequatorial). The diequatorial conformation is significantly more stable as it avoids the energetically unfavorable 1,3-diaxial interactions for both groups. fiveable.melibretexts.org

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position. wikipedia.org

Table 1: A-Values for Relevant Substituents

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.74 wikipedia.orgwikipedia.org |

| -NH₂ (Amino) | 1.6 |

| -NHNH₂ (Hydrazino) | ~1.5 - 2.0 (estimated) |

Note: The A-value for the hydrazino group is an estimation based on the value for an amino group and considering the potential for intramolecular interactions.

The conformational equilibrium directly impacts the reactivity of the hydrazine and methyl groups. When a substituent is in an equatorial position, it is more sterically accessible to incoming reagents. Conversely, an axial substituent is more shielded by the ring structure, potentially hindering its reactivity. For example, in a reaction involving the hydrazine group, the rate of reaction would likely be faster for the conformer where the hydrazine group is in the more accessible equatorial position.

Table 2: Conformational Analysis of cis-1,3-Disubstituted Cyclohexanes

| Conformer | Substituent at C1 | Substituent at C3 | Relative Stability | Influence on Reactivity |

|---|---|---|---|---|

| A | Axial | Equatorial | Less Stable | Reactivity of the axial group is sterically hindered. |

| B | Equatorial | Axial | More Stable | Reactivity of the equatorial group is enhanced due to better accessibility. |

This table illustrates the general principle for a cis-1,3-disubstituted cyclohexane, which can be applied to cis-(3-Methylcyclohexyl)hydrazine.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. For (3-Methylcyclohexyl)hydrazine, which exists as a mixture of cis and trans diastereomers, NMR is crucial for distinguishing between these stereoisomers.

The ¹H NMR spectrum of (3-Methylcyclohexyl)hydrazine is expected to be complex due to the presence of multiple, chemically non-equivalent protons and the existence of stereoisomers. The signals for the protons on the cyclohexane (B81311) ring will appear in the aliphatic region, typically between 0.8 and 2.0 ppm. The proton attached to the carbon bearing the hydrazine (B178648) group (CH-NHNH₂) is anticipated to be deshielded and appear further downfield, likely in the 2.5-3.0 ppm range. The methyl group protons will produce a characteristic doublet near 0.9 ppm, coupled to the adjacent methine proton. The hydrazine protons (-NH and -NH₂) are expected to show broad signals whose chemical shifts are highly dependent on solvent and concentration, but typically fall in a wide range from 3.0 to 6.0 ppm.

Due to the chirality and conformational rigidity of the ring, many of the methylene (B1212753) protons (-CH₂-) are diastereotopic and will appear as distinct signals, often with complex splitting patterns.

Table 1: Predicted ¹H NMR Signal Assignments for (3-Methylcyclohexyl)hydrazine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| CH₃ | ~ 0.9 | Doublet (d) | Coupled to the C3-H proton. |

| Cyclohexyl -CH₂- | 1.0 - 1.9 | Multiplets (m) | Overlapping signals; diastereotopic protons may resolve into separate multiplets. |

| C3-H (methine) | 1.5 - 2.0 | Multiplet (m) | Complex splitting due to coupling with adjacent CH₂ and CH₃ protons. |

| C1-H (methine) | 2.5 - 3.0 | Multiplet (m) | Deshielded by the adjacent electronegative hydrazine group. |

Note: Data is predicted based on analogous structures and general NMR principles. Actual values may vary.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For (3-Methylcyclohexyl)hydrazine, a total of seven distinct signals are expected for each stereoisomer (cis and trans). The presence of both isomers in a sample would therefore result in a spectrum showing up to 14 peaks, with some potentially overlapping.

The methyl carbon (CH₃) is expected to resonate at the highest field (lowest ppm value), typically around 20-25 ppm. The methylene carbons (-CH₂-) of the cyclohexane ring will appear in the 25-40 ppm range. The two methine carbons (C1 and C3) will be distinct; the C1 carbon, bonded to the electron-withdrawing hydrazine group, will be significantly deshielded and appear furthest downfield in the aliphatic region, likely between 55 and 65 ppm. The C3 carbon, bearing the methyl group, will appear at a lower chemical shift, typically between 30 and 35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3-Methylcyclohexyl)hydrazine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| CH₃ | 20 - 25 | Most upfield signal. |

| C5 | 25 - 30 | Methylene carbon. |

| C4 | 30 - 35 | Methylene carbon. |

| C3 | 30 - 35 | Methine carbon attached to the methyl group. |

| C6 | 35 - 40 | Methylene carbon. |

| C2 | 35 - 40 | Methylene carbon. |

Note: Data is predicted based on analogous structures and general NMR principles. Actual values may vary.

To unambiguously assign all proton and carbon signals and to determine the relative stereochemistry (cis vs. trans), advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming which protons are on adjacent carbons. For instance, a cross-peak between the C1-H proton and the protons on C2 and C6 would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of a proton signal to its corresponding carbon signal. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, helping to piece together the complete molecular structure and confirm assignments of quaternary carbons if present. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool for stereochemical elucidation. It identifies protons that are close in space, regardless of whether they are bonded. For (3-Methylcyclohexyl)hydrazine, a NOESY experiment would be critical to differentiate between the cis and trans isomers by observing key spatial correlations, such as between the C1-H proton and the C3-methyl group protons. ipb.pt In the cis isomer, these groups would be on the same face of the ring (axial/axial or equatorial/equatorial), leading to a stronger NOE signal than in the trans isomer, where they are on opposite faces.

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the molecule.

The FT-IR and Raman spectra of (3-Methylcyclohexyl)hydrazine would be dominated by vibrations from the N-H bonds of the hydrazine moiety and the C-H bonds of the alkyl framework.

N-H Stretching: The hydrazine group (-NHNH₂) is expected to show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Typically, primary amines and hydrazines show two bands in this region, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and cyclohexane groups will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

N-H Bending: The scissoring vibration of the -NH₂ group is expected to produce a moderately strong band in the 1590-1650 cm⁻¹ region.

C-H Bending: The bending (scissoring and rocking) vibrations for the -CH₂- and -CH₃ groups will be visible in the 1350-1470 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration is typically weaker and found in the 1000-1250 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies for (3-Methylcyclohexyl)hydrazine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | N-H (Hydrazine) | 3200 - 3400 | Medium - Strong |

| Asymmetric & Symmetric Stretch | C-H (Alkyl) | 2850 - 2960 | Strong |

| Scissoring Bend | N-H (Hydrazine) | 1590 - 1650 | Medium |

| Bending | C-H (Alkyl) | 1350 - 1470 | Medium |

Note: Data is predicted based on established group frequencies. Actual values may vary.

While characteristic group frequencies are useful for identifying functional groups, a complete and precise assignment of all vibrational bands, especially in the complex "fingerprint region" (<1500 cm⁻¹), requires a more rigorous approach. Normal coordinate analysis is a computational method used to achieve this. uni-leipzig.de

This analysis treats the molecule as a system of masses (atoms) connected by springs (bonds). By calculating the force constants for bond stretching and angle bending, the 3N-6 fundamental vibrational modes (normal modes) and their corresponding frequencies can be predicted. uni-leipzig.delibretexts.org The results of this theoretical calculation are then compared with the experimental FT-IR and Raman spectra. This correlation allows for the confident assignment of complex vibrational modes, such as coupled C-C stretching and C-C-N bending modes, which are unique to the molecule's specific structure and conformation. gaussian.com This detailed assignment provides a deeper understanding of the molecule's dynamic structure.

Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. nih.gov For (3-Methylcyclohexyl)hydrazine, with a chemical formula of C7H16N2, the theoretical exact mass can be calculated with high precision.

HRMS would be able to distinguish the exact mass of (3-Methylcyclohexyl)hydrazine from other molecules with the same nominal mass but different elemental compositions. The high mass accuracy of this technique allows for the confident assignment of a molecular formula.

Table 1: Predicted HRMS Data for (3-Methylcyclohexyl)hydrazine

| Ion Species | Theoretical Exact Mass (m/z) |

|---|---|

| [M+H]+ | 129.1386 |

| [M+Na]+ | 151.1205 |

Note: These values are calculated based on the most abundant isotopes of each element.

Fragmentation Pathways and Structural Insights

In mass spectrometry, molecules are often fragmented into smaller, charged particles. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. While a documented fragmentation spectrum for (3-Methylcyclohexyl)hydrazine is not available, likely fragmentation pathways can be postulated based on its chemical structure.

The molecule consists of a methyl-substituted cyclohexane ring attached to a hydrazine group. The bonds susceptible to cleavage during ionization would include the C-N bond, the N-N bond, and various C-C bonds within the cyclohexane ring.

Plausible Fragmentation Pathways:

Loss of the hydrazine group: Cleavage of the C-N bond could result in the loss of a neutral hydrazine moiety (N2H4) or fragments thereof, such as NH2 or NH3.

Ring Fragmentation: The cyclohexane ring could undergo characteristic fragmentation, such as the loss of ethylene (B1197577) (C2H4) or other small hydrocarbon fragments.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and related compounds.

Table 2: Hypothetical Major Fragments of (3-Methylcyclohexyl)hydrazine in Mass Spectrometry

| Fragment Ion (structure) | Proposed m/z | Description of Loss |

|---|---|---|

| [C7H15]+ | 99 | Loss of NH2NH |

| [C6H11]+ | 83 | Loss of CH3 and N2H4 |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. mdpi.comchemicalbook.com (3-Methylcyclohexyl)hydrazine possesses a chiral center at the carbon atom where the methyl group is attached (C3), and another at the carbon atom bonded to the hydrazine group (C1). This means it can exist as different stereoisomers (enantiomers and diastereomers).

Although specific experimental ECD spectra for the stereoisomers of (3-Methylcyclohexyl)hydrazine have not been reported, ECD would be the ideal technique to distinguish between its enantiomers. Each enantiomer would produce an ECD spectrum that is a mirror image of the other. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), could be used to predict the ECD spectra of the different stereoisomers and help in the assignment of their absolute configurations. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical method that provides the precise three-dimensional arrangement of atoms in a crystalline solid. imist.ma This technique would be the definitive method for elucidating the solid-state structure of (3-Methylcyclohexyl)hydrazine, including bond lengths, bond angles, and the conformation of the cyclohexane ring.

To date, a crystal structure for (3-Methylcyclohexyl)hydrazine has not been deposited in publicly accessible crystallographic databases. The successful application of this technique would first require the synthesis of a suitable single crystal of the compound or a salt thereof. If a crystal structure were obtained, it would provide unambiguous proof of the molecular connectivity and stereochemistry.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. rsdjournal.org These methods, particularly Density Functional Theory (DFT), have become indispensable for studying the structure and reactivity of organic molecules. imist.manih.gov

Geometry Optimization and Conformational Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For (3-Methylcyclohexyl)hydrazine, geometry optimization is performed to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. mdpi.com

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, often referred to as frontier orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. researchgate.netirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive. researchgate.net For hydrazine (B178648) derivatives, the lone pairs of electrons on the nitrogen atoms significantly contribute to the HOMO. The presence of the methylcyclohexyl group can influence the energies of these frontier orbitals. DFT calculations are employed to compute the energies of the HOMO, LUMO, and the resulting energy gap, which helps in understanding the molecule's electronic behavior and potential for participating in chemical reactions. researchgate.netresearchgate.net

Table 1: Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Molecular Electrostatic Potential (ESP) Mapping

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.describd.com The ESP map is plotted onto the electron density surface, using a color scale to represent different potential values.

Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons or π-systems. For (3-Methylcyclohexyl)hydrazine, the regions around the nitrogen atoms are expected to have a negative ESP due to the presence of lone pairs. Conversely, regions with a positive electrostatic potential (colored blue) are electron-poor and are attractive to nucleophiles. uni-muenchen.de These are typically found around hydrogen atoms attached to electronegative atoms. The ESP map provides a clear, visual guide to the reactive sites of the molecule. researchgate.net

Atomic Charge Distribution Analysis (e.g., Natural Population Analysis - NPA)

To quantify the distribution of electronic charge within a molecule, methods like Natural Population Analysis (NPA) are used. NPA provides a more robust description of atomic charges compared to other methods like Mulliken population analysis. These calculations are typically performed on the optimized molecular geometry obtained from DFT. imist.ma

The analysis of NPA charges for (3-Methylcyclohexyl)hydrazine would reveal the partial positive or negative charges on each atom. It is expected that the nitrogen atoms of the hydrazine moiety would carry a significant negative charge due to their high electronegativity and lone pairs, while the hydrogen atoms attached to them would be positively charged. The carbon atoms of the methylcyclohexyl ring would have smaller partial charges. This detailed charge distribution is crucial for understanding intermolecular interactions and the molecule's dipole moment. imist.ma

Dipole Moment Calculations

For (3-Methylcyclohexyl)hydrazine, the dipole moment would arise from the vector sum of individual bond dipoles. The highly polar N-H and C-N bonds in the hydrazine group are the primary contributors. The orientation of the methylcyclohexyl group and the specific conformation of the molecule will influence the magnitude and direction of the net dipole moment. Comparing the calculated dipole moment with experimental values, where available, serves as a good validation of the computational method used. researchgate.netresearchgate.net

Table 2: Calculated Molecular Properties

| Property | Calculated Value |

|---|---|

| Atomic Charges (NPA) | Data not available |

Note: Specific calculated values for (3-Methylcyclohexyl)hydrazine require dedicated computational studies.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. nih.gov

For (3-Methylcyclohexyl)hydrazine, reaction pathway modeling could be used to study various transformations, such as its synthesis or its role in chemical reductions. researchgate.netmdpi.comarxiv.org For example, DFT calculations could model the reaction of hydrazine with a methylcyclohexanone precursor to form the corresponding hydrazone, followed by reduction. The calculations would provide the activation energies for each step, which are crucial for understanding the reaction kinetics. researchgate.netnih.gov This type of analysis helps in optimizing reaction conditions and predicting the feasibility of proposed chemical transformations. researchgate.net

Table of Compounds

| Compound Name |

|---|

| (3-Methylcyclohexyl)hydrazine |

| Hydrazine |

Molecular Dynamics Simulations of (3-Methylcyclohexyl)hydrazine and its Interactions

Force Fields and Model Development: To simulate (3-Methylcyclohexyl)hydrazine, a suitable force field would need to be developed or adapted. Force fields are a set of parameters that describe the potential energy of a system of particles. For a molecule like (3-Methylcyclohexyl)hydrazine, this would likely involve a combination of parameters from existing force fields for alkanes (for the cyclohexane (B81311) ring) and amines/hydrazines. New molecular models for hydrazine and its methylated derivatives have been proposed to study their fluid phase behavior, and a similar approach could be taken for (3-Methylcyclohexyl)hydrazine researchgate.net. The parameterization of these models often involves quantum chemical calculations to determine properties like partial charges and torsional potentials, which are then refined by fitting to experimental data where available researchgate.net.

Simulation of Bulk Properties: MD simulations can predict various bulk properties of (3-Methylcyclohexyl)hydrazine. By simulating a system containing a large number of these molecules, properties such as density, viscosity, and diffusion coefficients could be calculated at different temperatures and pressures. These simulations can also provide insights into the intermolecular interactions, such as hydrogen bonding between the hydrazine moieties, that govern the physical properties of the substance.

Interactions with Other Molecules: MD simulations are particularly useful for studying the interactions of (3-Methylcyclohexyl)hydrazine with other molecules, such as solvents or biological macromolecules. For instance, simulations could be performed to understand its solvation in water or organic solvents, providing information on the structure of the solvation shell and the thermodynamics of solvation.

A hypothetical MD simulation setup for (3-Methylcyclohexyl)hydrazine is outlined in the table below.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | GROMOS, AMBER, CHARMM, or a custom-parameterized force field | To define the potential energy and forces between atoms. |

| System Size | Several thousand molecules of (3-Methylcyclohexyl)hydrazine | To approximate a bulk liquid environment. |

| Solvent | Explicit (e.g., TIP3P water) or implicit (continuum model) | To simulate the effect of a solvent environment. |

| Boundary Conditions | Periodic | To avoid edge effects and simulate a bulk system. |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | To control the temperature and pressure of the system. |

| Simulation Time | Nanoseconds to microseconds | To allow the system to reach equilibrium and sample conformational space. |

Prediction of Spectroscopic Properties from Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and related properties. For (3-Methylcyclohexyl)hydrazine, these calculations can provide valuable information that can aid in its identification and characterization.

Methodology: A common approach for predicting spectroscopic properties is to first perform a geometry optimization of the molecule to find its lowest energy conformation. This is typically done using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). Once the optimized geometry is obtained, further calculations can be performed to predict various spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of (3-Methylcyclohexyl)hydrazine can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in the IR spectrum. The calculated spectrum can be compared with experimental data to confirm the structure of the molecule. For example, characteristic vibrational modes for the N-H and C-H stretching and bending can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical predictions of the 1H and 13C NMR spectra. The predicted chemical shifts can be correlated with the different hydrogen and carbon atoms in the (3-Methylcyclohexyl)hydrazine molecule, aiding in the assignment of experimental NMR spectra.

The table below summarizes the types of spectroscopic data that can be predicted for (3-Methylcyclohexyl)hydrazine using quantum chemical calculations.

| Spectroscopic Technique | Calculated Property | Computational Method | Information Gained |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT (e.g., B3LYP/6-31G(d,p)) | Identification of functional groups and vibrational modes. |

| 1H NMR Spectroscopy | Chemical Shifts, Coupling Constants | GIAO-DFT | Information on the chemical environment of hydrogen atoms. |

| 13C NMR Spectroscopy | Chemical Shifts | GIAO-DFT | Information on the carbon skeleton of the molecule. |

Analysis of Molecular Shape Diversity and Three-Dimensionality

The molecular shape and three-dimensional structure of (3-Methylcyclohexyl)hydrazine are crucial for understanding its physical properties and how it interacts with other molecules. The presence of a substituted cyclohexane ring introduces significant conformational flexibility.

Conformational Analysis: The cyclohexane ring in (3-Methylcyclohexyl)hydrazine can exist in several conformations, with the chair conformation being the most stable. The methyl and hydrazine substituents can be in either axial or equatorial positions. A conformational analysis using quantum chemical methods can determine the relative energies of these different conformers. For the 3-methyl isomer, there are cis and trans diastereomers, each with its own set of possible conformations.

The relative energies of the different conformers will determine their population at a given temperature. For example, the diequatorial conformer of the trans isomer is expected to be the most stable due to reduced steric hindrance.

Molecular Geometry: Quantum chemical calculations can provide precise information about the bond lengths, bond angles, and dihedral angles of (3-Methylcyclohexyl)hydrazine. A method for the accurate calculation of molecular geometry by vector analysis has been outlined and applied to cyclohexane and its derivatives sci-hub.box. This type of analysis can reveal how the introduction of the methyl and hydrazine groups affects the geometry of the cyclohexane ring sci-hub.box. For instance, the introduction of a double bond into a cyclohexane ring causes a displacement of substituents on both the allylic and homoallylic carbon atoms sci-hub.box. Similar, though less pronounced, distortions are expected with the introduction of substituents like the methyl and hydrazine groups.

The table below lists some of the key geometrical parameters that can be analyzed for the different conformers of (3-Methylcyclohexyl)hydrazine.

| Geometrical Parameter | Description | Significance |

| C-C-C Bond Angles | The angles within the cyclohexane ring. | Deviations from the ideal tetrahedral angle indicate ring strain. |

| C-N-N Bond Angle | The angle within the hydrazine moiety. | Influences the overall shape and hydrogen bonding capability. |

| Dihedral Angles | The angles between planes of atoms, defining the ring pucker and substituent orientation. | Determines the overall 3D shape and steric interactions. |

| Axial/Equatorial Positions | The orientation of the methyl and hydrazine substituents on the cyclohexane ring. | Significantly impacts the stability and reactivity of the molecule. |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for (3-Methylcyclohexyl)hydrazine Reactions

The functionalization of (3-Methylcyclohexyl)hydrazine hinges on the development of sophisticated catalytic systems capable of facilitating selective C-N bond formation and other transformations. Future research is trending towards catalysts that offer higher efficiency, broader substrate scope, and milder reaction conditions.

Palladium- and copper-catalyzed C-N cross-coupling reactions have become foundational methods for synthesizing aromatic amines and their derivatives. acs.org A significant research avenue involves applying and adapting these powerful tools for the N-arylation of (3-Methylcyclohexyl)hydrazine. The development of ligands that can generate long-lived and highly active copper catalysts is a particular area of interest, with novel oxalohydrazide ligands showing the potential to achieve turnover numbers approaching 2000 for the coupling of aryl halides with challenging substrates. digitellinc.com Similarly, advancements in palladium catalysis, including new MOP-type ligands, enable the convenient intermolecular N-arylation of hydrazides with aryl halides, a methodology that could be extended to alkylhydrazines. organic-chemistry.org

Beyond precious metals, there is a growing emphasis on catalysts based on more abundant and economical metals. For instance, high-valent chromium(V)-mediated strategies are being explored for synthesizing multisubstituted hydrazine (B178648) derivatives, representing a new frontier in nitrogen fixation and C–N bond formation. acs.orgacs.org Organocatalysis also presents a promising direction; for example, specific phosphetane (B12648431) oxides have been shown to catalyze the cross-coupling of nitroarenes and anilines to afford hydrazine derivatives, offering a metal-free alternative. tcichemicals.com The application of such systems to activate and couple (3-Methylcyclohexyl)hydrazine with various partners could significantly expand its synthetic utility.

| Catalyst System | Reaction Type | Potential Advantages for (3-Methylcyclohexyl)hydrazine | Reference |

|---|---|---|---|

| Copper / Oxalohydrazide Ligands | C-N Cross-Coupling | High turnover numbers, tolerance of diverse functional groups, potential for coupling with challenging substrates. | digitellinc.com |

| Palladium / MOP-type Ligands | N-Arylation | Well-established reliability, good yields, and tolerance for a wide spectrum of functional groups. | acs.orgorganic-chemistry.org |

| High-Valent Chromium Complexes | N-N & C-N Bond Formation | Direct functionalization from N2, synthesis of complex, multi-substituted hydrazines. | acs.orgacs.org |

| Hexamethylphosphetane Oxide | Reductive C-N Cross-Coupling | Metal-free organocatalysis, activation of nitro compounds for coupling with amines. | tcichemicals.com |

Exploration of Asymmetric Synthesis Routes Incorporating (3-Methylcyclohexyl)hydrazine

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. Given that (3-Methylcyclohexyl)hydrazine is a chiral molecule, it can be uniquely leveraged in stereoselective transformations.

A primary area of future research is the use of (3-Methylcyclohexyl)hydrazine as a chiral auxiliary . A chiral auxiliary is a chemical unit that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. york.ac.uk After the desired chiral center is created, the auxiliary is removed and can often be recycled. youtube.com The chiral 3-methylcyclohexyl group could effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face and thereby inducing high diastereoselectivity. Evans' oxazolidinone auxiliaries are a classic example of this principle, guiding transformations like aldol (B89426) reactions and alkylations. Future work could involve attaching (3-Methylcyclohexyl)hydrazine to substrates to guide similar stereoselective C-C or C-N bond-forming reactions.

| Step | Description | Application to (3-Methylcyclohexyl)hydrazine |

|---|---|---|

| 1. Attachment | The chiral auxiliary is covalently bonded to a prochiral substrate molecule. | (3-Methylcyclohexyl)hydrazine is reacted with a prochiral ketone or aldehyde to form a chiral hydrazone. |

| 2. Diastereoselective Reaction | The substrate-auxiliary adduct undergoes a reaction where the auxiliary directs the formation of a new stereocenter. | The chiral hydrazone is reacted with a nucleophile (e.g., in an alkylation or addition reaction), with the 3-methylcyclohexyl group sterically blocking one face. |

| 3. Removal | The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule. | The N-N bond of the resulting hydrazine derivative is cleaved (e.g., via hydrogenolysis) to release the chiral product and recover the (3-Methylcyclohexyl)hydrazine auxiliary. |

Conversely, the enantioselective synthesis of (3-Methylcyclohexyl)hydrazine itself is another important research direction. The compound exists as multiple stereoisomers, and methods to selectively produce a single isomer are highly valuable. This could be achieved through asymmetric hydrogenation of a corresponding prochiral hydrazone or through resolution of a racemic mixture, potentially using enzymatic methods.

Advanced In-situ Characterization Techniques for Dynamic Reaction Processes

To optimize reaction conditions and develop novel transformations, a deep understanding of reaction mechanisms and kinetics is essential. Advanced in-situ characterization techniques, which monitor reactions as they occur in real-time, are becoming indispensable tools. Future research will likely apply these methods to reactions involving (3-Methylcyclohexyl)hydrazine.

Spectroscopic methods are at the forefront of in-situ analysis. Techniques such as real-time UV-vis, NMR, and IR spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction. For instance, the synthesis of chromium hydrazido complexes has been monitored by in-situ UV-vis and ³¹P NMR spectroscopy to elucidate the reaction pathway and optimize conditions for the formation of intermediates. acs.orgacs.org Applying these techniques to a catalytic C-N coupling reaction with (3-Methylcyclohexyl)hydrazine could reveal the active catalytic species, identify reaction intermediates, and uncover potential side reactions.

For trace-level analysis and reactions involving volatile components, headspace gas chromatography-mass spectrometry (GC-MS) combined with in-situ derivatization is a powerful approach. researchgate.net This method has been developed for the determination of trace hydrazine in active pharmaceutical ingredients by converting it into a more volatile azine derivative within the reaction vial. researchgate.net This could be adapted to monitor the consumption or formation of (3-Methylcyclohexyl)hydrazine in complex reaction mixtures with high sensitivity and specificity.

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthesis Pathways

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical synthesis is planned and executed. Machine learning (ML) models, trained on vast datasets of known chemical reactions, can predict reaction outcomes, suggest optimal conditions, and even design entire synthetic pathways from scratch. jetir.orgnih.gov

A key future direction is the development of predictive models specifically for reactions involving complex amines and hydrazines. By featurizing molecules based on their structural and electronic properties, ML algorithms like Random Forests or Graph Neural Networks can predict the yield and selectivity of a reaction under various conditions (e.g., catalyst, solvent, temperature). nd.edu Such models could be used to rapidly screen a wide range of potential catalysts and substrates for the functionalization of (3-Methylcyclohexyl)hydrazine, drastically reducing the experimental effort required for optimization. researchgate.net

Furthermore, AI is being used to tackle the grand challenge of retrosynthesis. By treating chemical reactions as a language, deep learning models can "translate" a target product molecule into its constituent reactants. nih.gov These tools can propose novel and non-intuitive synthesis routes for complex derivatives of (3-Methylcyclohexyl)hydrazine. AI can also accelerate the elucidation of biosynthetic pathways by predicting enzyme-substrate interactions, which could inspire new biocatalytic methods for producing hydrazine derivatives. mdpi.com

Sustainable and Environmentally Benign Synthesis Methodologies for Hydrazine Derivatives

The principles of green chemistry—reducing waste, minimizing energy consumption, and using less hazardous substances—are increasingly guiding synthetic chemistry research. Future efforts in the synthesis of (3-Methylcyclohexyl)hydrazine and its derivatives will focus on developing more sustainable and environmentally friendly methods.

One major trend is the move away from conventional solvent-based, heated reactions towards alternative energy sources and solvent-free conditions. Microwave-assisted synthesis has emerged as a powerful green technique, often leading to dramatically reduced reaction times and higher yields compared to conventional heating. minarjournal.comresearchgate.net The synthesis of hydrazones and hydrazides under microwave irradiation, frequently without any solvent, has proven highly effective. minarjournal.comresearchgate.net

Mechanochemistry, which uses mechanical force (e.g., grinding) to induce chemical reactions, is another promising solvent-free approach. The synthesis of hydrazide derivatives has been achieved with high yields and short reaction times via mechanical grinding using an organocatalyst like L-proline. mdpi.com These methods minimize the use of volatile organic solvents, which are often a major source of chemical waste. Comparing these green methods to conventional thermal approaches highlights significant improvements in efficiency and environmental impact. researchgate.netmdpi.com

| Parameter | Conventional Method (Thermal, Solvent-based) | Green Method (Microwave, Solvent-free) | Reference |

|---|---|---|---|

| Reaction Time | 6-9 hours | 5-200 seconds | minarjournal.comresearchgate.net |

| Yield | 59-77% | 81-96% | minarjournal.comresearchgate.net |

| Solvent Use | Required (e.g., Ethanol) | None or minimal | minarjournal.com |

| Energy Consumption | High | Significantly lower (180-400 times less reported) | researchgate.net |

| Environmental (E) Factor | High (e.g., 4.5 kg waste/kg product) | Low (e.g., 0.3 kg waste/kg product) | researchgate.net |

The development of catalyst-free reactions further enhances the sustainability profile of a synthesis. For example, a three-component reaction of amines, azodicarboxylates, and diazoalkanes has been reported to produce hydrazino-containing glycine (B1666218) derivatives under catalyst-free conditions, showcasing the potential for designing inherently efficient and green reaction cascades. rsc.org

Q & A

Basic: What are the optimized synthetic protocols for (3-Methylcyclohexyl)hydrazine derivatives, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or condensation. For example, hydrazine hydrate reacts with carbonyl precursors under reflux. Key parameters include:

- Solvent Choice : Ethanol or methanol/chloroform mixtures (1:1) are preferred for solubility and stability .

- Reaction Time : Extended stirring (e.g., 30 hours at room temperature) improves crystallinity and yield (up to 92%) .

- Purification : Cold ethanol washing and recrystallization from chloroform/methanol minimize impurities .

- Stoichiometry : A 1:1 molar ratio of hydrazine to carbonyl precursor avoids side products like disubstituted hydrazines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.